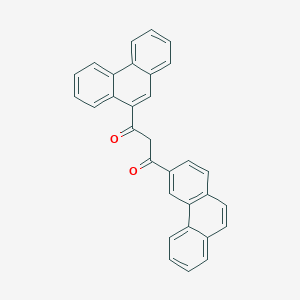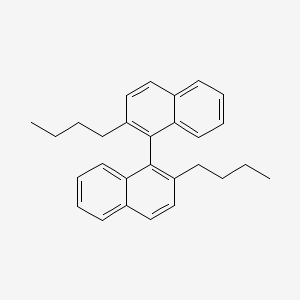
2,2'-Dibutyl-1,1'-binaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dibutyl-1,1’-binaphthalene is an organic compound with the molecular formula C28H30. It is a derivative of binaphthalene, where two butyl groups are attached to the 2 and 2’ positions of the naphthalene rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dibutyl-1,1’-binaphthalene typically involves the coupling of naphthalene derivatives. One common method is the oxidative coupling of 2-butylnaphthalene using a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2,2’-Dibutyl-1,1’-binaphthalene may involve large-scale oxidative coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dibutyl-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,2’-Dibutyl-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Dibutyl-1,1’-binaphthalene involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Dimethyl-1,1’-binaphthalene
- 2,2’-Diethyl-1,1’-binaphthalene
- 2,2’-Dipropyl-1,1’-binaphthalene
Uniqueness
2,2’-Dibutyl-1,1’-binaphthalene is unique due to the presence of butyl groups, which influence its physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl groups provide different steric and electronic effects, leading to distinct reactivity and applications .
Propiedades
Número CAS |
402718-88-1 |
|---|---|
Fórmula molecular |
C28H30 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
2-butyl-1-(2-butylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30/c1-3-5-11-23-19-17-21-13-7-9-15-25(21)27(23)28-24(12-6-4-2)20-18-22-14-8-10-16-26(22)28/h7-10,13-20H,3-6,11-12H2,1-2H3 |
Clave InChI |
KWWNFBRGDQEAHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


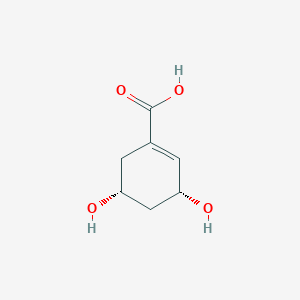

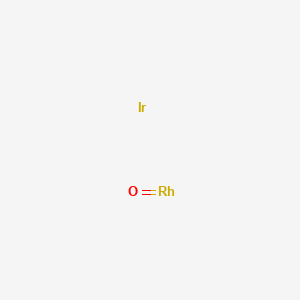
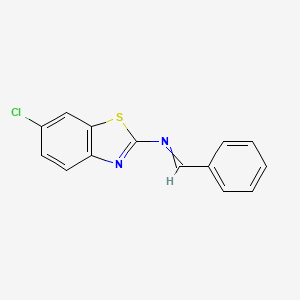
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
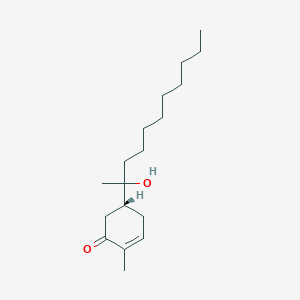
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)
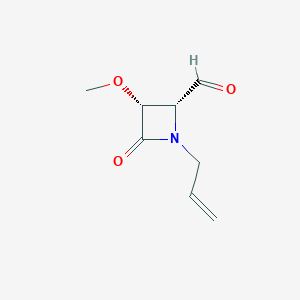
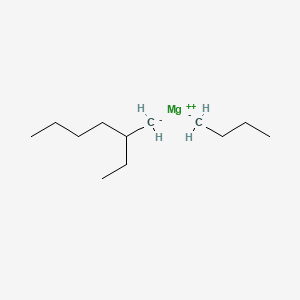

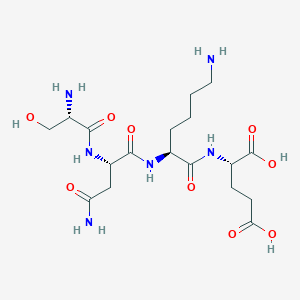
![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
